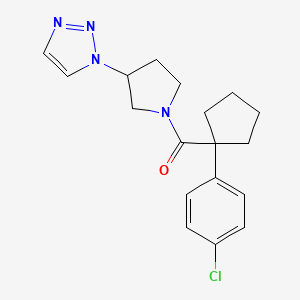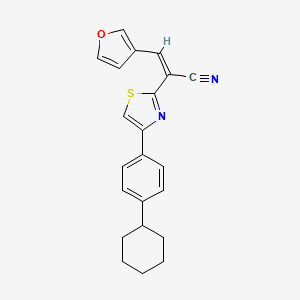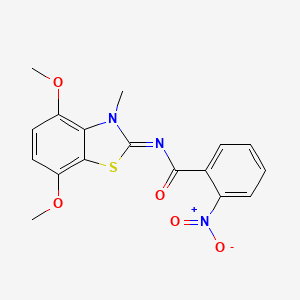![molecular formula C21H17N3O4 B2673025 ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate CAS No. 901264-94-6](/img/structure/B2673025.png)
ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate” is a complex organic compound. It contains a quinoline moiety, which is a well-known nitrogenous tertiary base . Quinoline derivatives have been used in various fields due to their versatility . This compound also contains a dioxolane ring, which is a heterocyclic acetal .
Synthesis Analysis
Quinolinyl-pyrazoles, like the one in this compound, are synthesized by chemists through new strategies on par with the reported methods . Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a quinoline moiety and a dioxolane ring. The quinoline moiety is a nitrogenous tertiary base with a chemical formula of C9H7N . The dioxolane ring is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely complex due to the presence of the quinoline and dioxolane moieties. Quinoline derivatives have been known to undergo various chemical reactions . Dioxolanes can also undergo reactions during transformations of other functional groups that may be present .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the properties of its moieties. Quinoline is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Dioxolane has a molar mass of 74.08 g/mol, a density of 1.06 g/cm3, a melting point of -95 °C, and a boiling point of 75 °C .
Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 2-(3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinolin-1-yl)acetate is involved in various synthesis processes. For instance, it's used in the ultrasound-assisted synthesis of pyrazole-appended quinolinyl chalcones, showing promising anti-microbial properties and moderate anti-oxidant activity (Prasath et al., 2015). Additionally, its derivatives, such as pyrazolo[4,3-c]quinolin-3-one, are synthesized through multi-step processes, indicating its versatility in chemical reactions (Ismaïli et al., 1999).
Biological Investigations
The compound and its derivatives show significant biological activities. For instance, ethyl 1-methyl-5-[2-substituted-4-oxo-3(4H)-quinazolinyl]-1H-pyrazole-4-acetates exhibit analgesic and antiinflammatory activities, along with reduced ulcerogenic effects and systemic toxicity (Daidone et al., 1994). Moreover, various quinoline and quinazoline derivatives synthesized from this compound demonstrate potential as antimicrobial agents (Youssef et al., 2011).
Structural Analysis and Antioxidant Properties
The compound is also used in the synthesis of novel derivatives for structural analysis and antioxidant studies. For example, ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, a derivative, was synthesized and characterized, showing antioxidant properties (Naveen et al., 2021).
Green Synthesis Applications
This compound plays a role in green chemistry as well. For instance, it's used in the solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, indicating its utility in environmentally friendly chemical processes (Al-Matar et al., 2010).
Future Directions
Properties
IUPAC Name |
ethyl 2-(5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaen-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c1-2-26-19(25)11-24-21-14-8-17-18(28-12-27-17)9-16(14)22-10-15(21)20(23-24)13-6-4-3-5-7-13/h3-10H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWGYZSGITXGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=NC3=CC4=C(C=C32)OCO4)C(=N1)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethanamine](/img/structure/B2672947.png)


![7'-chloro-1'-ethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2672951.png)


![methyl 3-{[6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2672955.png)
![Bicyclo[3.2.2]nonane-1,5-diamine;dihydrochloride](/img/structure/B2672957.png)
![3-Phenyl-2-azaspiro[3.5]nonan-1-one](/img/structure/B2672958.png)
![1-(4-chlorophenyl)-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B2672959.png)


